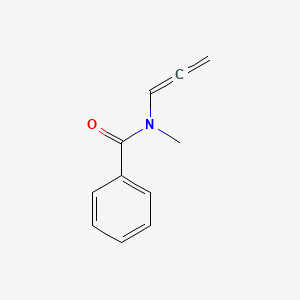

N-Methyl-N-propadienylbenzamide

Description

N-Methyl-N-propadienylbenzamide is a benzamide derivative characterized by a methyl group and a propadienyl (allene) moiety attached to the nitrogen atom of the benzamide scaffold. Its structure enables unique reactivity, particularly in coordination chemistry and catalysis, due to the electron-rich allene group and the amide’s ability to act as a directing group. For instance, benzamide derivatives with N,O-bidentate directing groups, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, have demonstrated utility in metal-catalyzed C–H functionalization reactions .

Properties

CAS No. |

172217-53-7 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.215 |

IUPAC Name |

N-methyl-N-propa-1,2-dienylbenzamide |

InChI |

InChI=1S/C11H11NO/c1-3-9-12(2)11(13)10-7-5-4-6-8-10/h4-9H,1H2,2H3 |

InChI Key |

RJSAVEDZKAJJOR-UHFFFAOYSA-N |

SMILES |

CN(C=C=C)C(=O)C1=CC=CC=C1 |

Synonyms |

Benzamide, N-methyl-N-1,2-propadienyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound shares the benzamide core but differs in substituents:

- Directing Group : Features an N,O-bidentate group (hydroxy and tertiary alcohol), enabling coordination with transition metals like Pd or Cu for C–H activation .

- Synthesis: Prepared via coupling of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol .

- Applications : Effective in directing ortho-C–H bond functionalization in aryl substrates.

In contrast, N-Methyl-N-propadienylbenzamide replaces the hydroxy and bulky alkyl groups with a propadienyl chain. This modification likely alters:

- Metal Coordination : The allene group may act as a π-ligand, facilitating distinct catalytic pathways.

- Reactivity : Enhanced electron density from the conjugated allene could promote cycloaddition or insertion reactions.

N-Methyl-N-allylbenzamide

- Structure : Contains an allyl group instead of propadienyl.

- Reactivity : Allyl groups participate in Heck-type coupling but lack the conjugated π-system of allenes, reducing stabilization of transition states.

N-Benzoyl-N-methylpropiolamide

- Structure : Features an acetylene (alkyne) group.

- Comparison : Propadienyl (allene) offers two adjacent π-bonds, enabling chelation to metals in a η² or η³ fashion, unlike the single π-bond in alkynes.

Research Findings and Mechanistic Insights

- Catalytic Efficiency : The propadienyl group in this compound may enhance regioselectivity in Pd-catalyzed reactions compared to N-allyl analogs due to stronger metal-allene interactions.

- Stability : Bulky substituents in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide improve steric shielding during catalysis, whereas the linear propadienyl chain in the target compound could increase susceptibility to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.